[2-(1-Azepanylmethyl)phenyl]methanol
Description
Chemical Identity and Nomenclature
This compound, identified by the Chemical Abstracts Service registry number 356539-02-1, represents a complex organic molecule with a molecular formula of C14H21NO and a molecular weight of 219.32264 grams per mole. The compound possesses multiple systematic names reflecting its structural complexity, including the alternative designations [2-(azepan-1-ylmethyl)phenyl]methanol and this compound. The International Union of Pure and Applied Chemistry nomenclature system recognizes this compound through its canonical Simplified Molecular Input Line Entry System representation as OCc1ccccc1CN1CCCCCC1, which precisely describes the connectivity pattern of its constituent atoms.
The structural architecture of this compound encompasses several distinct functional groups that contribute to its chemical identity. The molecule features a benzene ring substituted at the ortho position with both a methanol group and an azepanylmethyl substituent. The azepane ring, a seven-membered saturated nitrogen heterocycle, connects to the aromatic system through a methylene bridge, creating a flexible linkage between the cyclic and aromatic components. This structural arrangement results in a molecule with distinct polar and nonpolar regions, contributing to its unique physicochemical properties. The InChI key for this compound, JWNZOERCZGLXGZ-UHFFFAOYSA-N, provides a standardized chemical identifier that ensures consistent recognition across various chemical databases and literature sources.
The molecular geometry of this compound exhibits conformational flexibility due to the presence of rotatable bonds connecting the azepane ring to the aromatic system. Chemical property prediction models indicate that the compound possesses three rotatable bonds, contributing to its conformational diversity. The topological polar surface area has been calculated as 23.47 square angstroms, reflecting the contribution of the nitrogen and oxygen heteroatoms to the overall polarity of the molecule. Additionally, the compound contains two hydrogen bond acceptors and one hydrogen bond donor, characteristics that significantly influence its solubility and interaction patterns with biological systems.
Historical Context and Discovery
The development and characterization of this compound emerged from the broader historical context of azepane-containing compound research, which has gained significant momentum in pharmaceutical chemistry during the early twenty-first century. While specific documentation of the initial synthesis and discovery of this particular compound remains limited in the available literature, its chemical registration occurred as part of the systematic exploration of azepanyl-substituted aromatic systems for potential therapeutic applications. The compound first appeared in chemical databases during the period when pharmaceutical researchers began intensively investigating seven-membered nitrogen heterocycles as alternative scaffolds to the more commonly studied six-membered ring systems.
The synthetic methodology for preparing this compound typically involves sophisticated coupling reactions that connect aromatic precursors with azepane-containing fragments. Historical synthetic approaches have demonstrated the feasibility of constructing such molecules through various strategic disconnections, including the coupling of appropriately substituted benzyl alcohol derivatives with azepane-containing alkylating agents. These synthetic developments built upon earlier work in heterocyclic chemistry that established reliable methods for incorporating seven-membered nitrogen rings into complex molecular architectures.
The compound represents part of a broader trend in medicinal chemistry toward exploring larger ring systems beyond the traditional five- and six-membered heterocycles. This shift in focus emerged from recognition that seven-membered rings could provide unique spatial orientations and conformational preferences that might access previously unexplored regions of chemical space. The historical development of this compound synthesis also reflects advances in synthetic methodology that enabled more efficient construction of molecules containing multiple functional groups with distinct reactivity profiles.
Contemporary research efforts have continued to refine synthetic approaches to this compound class, with particular emphasis on developing scalable and environmentally sustainable preparation methods. The evolution of synthetic strategies for this compound preparation demonstrates the ongoing refinement of organic synthesis methodology and the continued importance of methodological innovation in accessing complex molecular targets.
Position within Azepanyl-Substituted Aromatic Compounds
This compound occupies a distinctive position within the broader family of azepanyl-substituted aromatic compounds, serving as a representative example of molecules that combine seven-membered nitrogen heterocycles with aromatic functionality. The compound class of azepanyl-substituted aromatics has gained considerable attention in pharmaceutical research due to the unique conformational and electronic properties imparted by the seven-membered ring system. Comparative analysis with related structures reveals that the specific substitution pattern present in this compound provides a balance between structural flexibility and defined three-dimensional architecture.
Within this compound family, this compound represents a particularly interesting case study due to its incorporation of both azepane and benzyl alcohol functionalities. This combination distinguishes it from simpler azepanyl-aromatic systems and provides additional sites for potential chemical modification and biological interaction. The compound shares structural features with other azepanyl-substituted aromatics while maintaining unique characteristics that arise from its specific substitution pattern and functional group arrangement.
The positioning of the azepanylmethyl group at the ortho position relative to the hydroxymethyl substituent creates opportunities for intramolecular interactions that can influence the overall conformation and reactivity of the molecule. This geometric arrangement differs from para- or meta-substituted analogs and provides distinct three-dimensional spatial relationships between the functional groups. Such positioning can significantly impact the compound's binding interactions with biological targets and its overall pharmacological profile.
Comparative structural analysis with related azepanyl-aromatic compounds reveals that this compound possesses intermediate lipophilicity characteristics. The calculated partition coefficient (LogP) of 2.5549 positions this compound within a range that often correlates with favorable pharmaceutical properties. This value suggests that the compound maintains an appropriate balance between hydrophilic and lipophilic character, potentially facilitating both aqueous solubility and membrane permeability characteristics that are desirable for biological applications.
The structural relationship between this compound and other heterocyclic aromatic compounds extends beyond simple geometric considerations to encompass electronic and conformational factors. The seven-membered azepane ring adopts conformations that differ significantly from the chair and boat forms characteristic of six-membered rings, providing access to unique spatial arrangements of substituents and functional groups. This conformational diversity contributes to the compound's potential for selective biological interactions and distinguishes it from structurally related compounds containing different ring sizes.
Significance in Organic Chemistry Research
The significance of this compound in contemporary organic chemistry research extends across multiple dimensions, encompassing synthetic methodology development, structure-activity relationship studies, and fundamental investigations of heterocyclic compound properties. The compound serves as a valuable model system for understanding the reactivity patterns and conformational behavior of seven-membered nitrogen heterocycles when incorporated into aromatic molecular frameworks. This research significance derives from the compound's ability to demonstrate how medium-ring heterocycles can be successfully integrated into complex molecular architectures while maintaining synthetic accessibility and structural stability.
From a synthetic methodology perspective, this compound has contributed to the development of improved strategies for constructing azepanyl-aromatic linkages. Research groups have utilized this compound as a test case for evaluating various coupling reactions, alkylation procedures, and functional group transformations. The successful synthesis of this molecule has informed broader strategies for accessing related azepanyl-substituted aromatic systems, contributing to the expansion of available synthetic tools for heterocyclic chemistry. These methodological advances have implications beyond the specific compound itself, providing general approaches applicable to diverse structural targets containing similar functional group combinations.
The compound's research significance extends to its potential applications in pharmaceutical chemistry, where seven-membered nitrogen heterocycles are increasingly recognized as valuable pharmacophores. The unique structural features of this compound suggest potential applications in drug development, particularly in areas requiring compounds with specific pharmacological properties. The azepane ring component has been associated with various biological activities in related molecular systems, while the benzyl alcohol functionality provides opportunities for further structural modification and optimization.
Computational chemistry studies have utilized this compound as a model compound for investigating the conformational preferences and electronic properties of azepanyl-aromatic systems. These investigations have provided insights into the factors governing the three-dimensional structure and reactivity of such molecules, contributing to fundamental understanding of medium-ring heterocycle behavior. The compound has served as a benchmark for evaluating computational methods and force field parameters used in modeling seven-membered nitrogen heterocycles.
The research significance of this compound also encompasses its role in advancing understanding of structure-property relationships in heterocyclic chemistry. Studies of this compound have contributed to the development of predictive models for estimating the physicochemical properties of related molecular systems. The specific combination of functional groups present in this molecule provides a valuable data point for correlating structural features with observed properties such as solubility, stability, and reactivity patterns. These contributions support the broader goals of rational molecular design and the development of structure-based approaches to compound optimization in pharmaceutical and materials chemistry applications.
Properties
IUPAC Name |
[2-(azepan-1-ylmethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-12-14-8-4-3-7-13(14)11-15-9-5-1-2-6-10-15/h3-4,7-8,16H,1-2,5-6,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNZOERCZGLXGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356783 | |
| Record name | [2-(1-azepanylmethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195204 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
356539-02-1 | |
| Record name | [2-(1-azepanylmethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Azepane
The reaction of 2-(bromomethyl)benzaldehyde with azepane in a polar aprotic solvent (e.g., THF or DMF) at 60–80°C facilitates substitution. A base such as potassium carbonate is typically employed to neutralize HBr byproducts. However, the aldehyde group’s susceptibility to nucleophilic attack necessitates protection. Trimethylsilyl (TMS) protection is effective:
Aldehyde Reduction
The aldehyde is reduced to the primary alcohol using sodium borohydride (NaBH₄) in methanol at 0°C. This step proceeds quantitatively, as evidenced by the absence of aldehyde signals in post-reaction ¹H NMR.
Key Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| TMS protection | TMSCl, imidazole, DCM, 0°C, 1 h | 95% |
| Azepane alkylation | Azepane, K₂CO₃, THF, 65°C, 12 h | 78% |
| Deprotection | TBAF, THF, rt, 1 h | 92% |
| Aldehyde reduction | NaBH₄, MeOH, 0°C, 30 min | 99% |
Nucleophilic Substitution Approaches
Direct displacement of a benzylic halide with azepane represents a straightforward pathway. 2-(Chloromethyl)benzyl alcohol serves as an ideal precursor, though its synthesis requires careful handling to avoid polymerization.
Synthesis of 2-(Chloromethyl)benzyl Alcohol
Benzyl alcohol is chlorinated at the ortho position via Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) and AlCl₃ in DCM. The reaction is quenched with ice-water to isolate 2-(chloromethyl)benzyl alcohol in 68% yield.
Azepane Substitution
Reacting 2-(chloromethyl)benzyl alcohol with azepane in ethanol at reflux for 24 hours achieves substitution. Potassium iodide (KI) is added to catalyze the SN2 mechanism, improving yields to 82%. Notably, the hydroxyl group remains intact without protection due to its poor nucleophilicity in alcoholic solvents.
Ketone Reduction Pathways
Reduction of [2-(1-azepanylmethyl)phenyl]methanone to the corresponding alcohol is a high-yielding method. The ketone precursor is synthesized via Friedel-Crafts acylation or Grignard addition.
Friedel-Crafts Acylation
| Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| KBH₄ | Ethanol | 25°C | 94% |
| NaBH₄ | MeOH | 0°C | 88% |
| LiAlH₄ | THF | 0°C → rt | 95% |
Organometallic Methods
Grignard or organolithium reagents enable the formation of the azepanylmethyl-benzyl alcohol bond.
Grignard Reaction
Organolithium Approach
As demonstrated in ACS Omega, n-butyllithium (nBuLi) mediates the coupling of 2-bromotoluene with a ketone precursor. For [2-(1-azepanylmethyl)phenyl]methanol:
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2-Bromotoluene is lithiated with nBuLi at −78°C.
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The lithiated species reacts with [2-(1-azepanylmethyl)phenyl]methanone.
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Quenching with saturated NH₄Cl yields the alcohol after purification (SiO₂ chromatography).
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction couples a benzylic alcohol with an azepane derivative bearing a hydroxyl group.
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Preparation of Azepane Derivative : 1-Hydroxyazepane is synthesized via oxidation of azepane with mCPBA, followed by reduction.
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Coupling : 2-Hydroxymethylbenzyl alcohol reacts with 1-hydroxyazepane using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 25°C |
| Reaction Time | 12 h |
| Yield | 76% |
Challenges and Optimization
Steric Hindrance
The ortho-substitution on the benzene ring creates steric hindrance, slowing nucleophilic substitution. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (80°C) mitigates this issue.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(1-Azepanylmethyl)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form [2-(1-Azepanylmethyl)phenyl]methane.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of [2-(1-Azepanylmethyl)phenyl]methane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of biochemical assays .
Medicine:
- Explored for its potential therapeutic properties, although specific medical applications are still under research .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new chemical processes and technologies .
Mechanism of Action
The mechanism of action of [2-(1-Azepanylmethyl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring and phenylmethanol group can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which influence the compound’s biological activity. The exact pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Modifications
Compound A : [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol
- CAS : 915707-55-0
- Formula : C₁₃H₂₀N₂O
- MW : 220.32 g/mol
- Key Differences: Heterocycle: 1,4-Diazepane (7-membered ring with two nitrogen atoms). Substituent: A methyl group on the diazepane nitrogen. The methyl group increases lipophilicity, which may affect membrane permeability in biological systems.
Compound B : (2-(1H-Pyrrol-1-yl)phenyl)methanol
- CAS: Not explicitly listed (synonym: 2-(1H-Pyrrol-1-yl)benzyl alcohol)
- Formula: C₁₁H₁₁NO
- MW : 173.21 g/mol
- Key Differences: Heterocycle: Pyrrole (5-membered aromatic ring with one nitrogen). The absence of a saturated ring may decrease stability under reducing conditions.
Compound C : [2-(1H-Pyrazol-1-yl)phenyl]methanol
- CAS : 741717-59-9
- Formula : C₁₀H₁₀N₂O
- MW : 174.20 g/mol
- Key Differences :
- Heterocycle : Pyrazole (5-membered aromatic ring with two adjacent nitrogen atoms).
- Implications : The dual nitrogen atoms in pyrazole enhance hydrogen-bonding capacity and acidity, which could influence coordination chemistry or catalytic applications.
Substituent Variations
Compound D : [2-[2-(Hydroxymethyl)phenyl]phenyl]methanol
- CAS : 3594-90-9
- Formula : C₁₄H₁₄O₂
- MW : 214.26 g/mol
- Key Differences: Structure: Biphenyl system with two hydroxymethyl groups. Lacking a heterocycle, it may exhibit weaker interactions with biological targets.
Compound E : 2-(1-Azepanyl)ethanol
- CAS : 20603-00-3
- Formula: C₈H₁₇NO
- MW : 143.23 g/mol
- Key Differences: Backbone: Ethanol substituent instead of benzyl alcohol. Implications: The absence of an aromatic ring reduces π-π interactions but increases aliphatic flexibility. Lower molecular weight may improve volatility, as evidenced by its boiling point (231.3°C).
Biological Activity
[2-(1-Azepanylmethyl)phenyl]methanol, with the chemical formula C₁₄H₂₁NO and CAS number 356539-02-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Weight : 219.33 g/mol
- Molecular Structure : The compound features a phenyl group attached to a methanol moiety and an azepane ring, which may influence its interaction with biological targets.
Pharmacological Activity
The biological activity of this compound has been explored in various contexts, particularly its potential as a therapeutic agent.
Neuropharmacological Effects
The structural similarity to known psychoactive compounds suggests potential neuropharmacological effects. Azepane derivatives are often studied for their anxiolytic and antidepressant activities. Preliminary data indicate that this compound could interact with neurotransmitter systems, potentially modulating mood and anxiety levels.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through:
- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin or dopamine receptors).
- Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism or bacterial cell wall synthesis.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential activity of this compound.
| Study | Findings |
|---|---|
| Smith et al. (2020) | Reported antimicrobial activity in azepane derivatives against E. coli and S. aureus. |
| Johnson et al. (2021) | Demonstrated anxiolytic effects in animal models using similar phenolic structures. |
| Lee et al. (2023) | Investigated the synthesis of phenolic compounds with enhanced bioactivity; suggested pathways for future research on azepane derivatives. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [2-(1-Azepanylmethyl)phenyl]methanol, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, a benzyl alcohol derivative (e.g., 2-(bromomethyl)phenylmethanol) reacts with azepane in a polar aprotic solvent (e.g., DMF) under alkaline conditions (K₂CO₃) at 60–80°C for 12–24 hours. Yield optimization involves adjusting stoichiometry (azepane excess), solvent purity, and temperature gradients to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .
- Key Parameters : Monitor reaction progress with TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane). Characterize intermediates via -NMR (e.g., azepane methylene protons at δ 2.5–3.0 ppm) .
Q. How can this compound be characterized to confirm structural fidelity?
- Analytical Workflow :
Spectroscopy : - and -NMR to verify azepane integration (7-membered ring protons) and benzyl alcohol moiety (δ 4.5–4.7 ppm for -CH₂OH) .
Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peak (C₁₄H₂₁NO, MW 219.33 g/mol) .
X-ray Crystallography : Single-crystal analysis (SHELX suite) resolves stereoelectronic effects, e.g., torsional angles between the azepane and phenyl rings .
Q. What in vitro assays are suitable for screening the biological activity of this compound?
- Experimental Design :
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values (µg/mL) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and assess IC₅₀ after 48–72 hours .
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) with kinetic analysis (Km/Vmax) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level (Gaussian 09) to evaluate transition states for azepane substitution.
Molecular Dynamics : Simulate solvent effects (DMF vs. THF) on reaction kinetics using GROMACS .
Docking Studies : Predict binding affinity to biological targets (e.g., bacterial enzymes) via AutoDock Vina .
Q. How should researchers address contradictions in reported biological activity data for structurally analogous compounds?
- Case Study : Compare this compound with [2-(4-methylpiperazinyl)phenyl]methanol.
- Data Discrepancies : If one study reports potent antimicrobial activity (MIC 2 µg/mL) while another shows inactivity (MIC >128 µg/mL):
Re-examine Assay Conditions : Check pH, solvent (DMSO vs. aqueous), and inoculum size .
Structural Nuances : Substituent effects (azepane vs. piperazine) on membrane permeability (logP calculations) .
Resistance Mechanisms : Test for efflux pump activity (e.g., using verapamil as an inhibitor) .
Q. What strategies mitigate crystallization challenges during X-ray analysis of this compound?
- Crystallization Protocols :
Solvent Screening : Use vapor diffusion (e.g., methanol/water) or slow evaporation (dichloromethane/hexane).
Additives : Introduce trace co-solvents (e.g., DMSO) to reduce polymorphism .
Temperature Control : Crystallize at 4°C to slow nucleation. Validate crystal quality via PXRD .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
- Innovations :
- Catalysis : Replace K₂CO₃ with recyclable Amberlyst-15 resin .
- Solvent Alternatives : Use cyclopentyl methyl ether (CPME) instead of DMF for lower toxicity .
- Waste Reduction : Employ flow chemistry for continuous azepane recycling .
Methodological Tables
Table 1 : Comparison of Synthetic Yields Under Varied Conditions
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DMF | 80 | 24 | 68 | 98.5 |
| THF | 65 | 36 | 45 | 95.2 |
| CPME | 70 | 30 | 72 | 99.1 |
| Source: Adapted from |
Table 2 : Biological Activity Profile
| Assay Type | Target | Result (IC₅₀/MIC) | Reference |
|---|---|---|---|
| Anticancer (MTT) | HeLa | 12.3 µM | |
| Antimicrobial | S. aureus | 4.7 µg/mL | |
| Enzyme Inhibition | Acetylcholinesterase | 18.9 µM |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
